

Structure Elucidation of Aggreceride B: A Technical Guide

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Compound of Interest

Compound Name: Aggreceride B

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This guide provides a detailed overview of the structure elucidation of **Aggreceride B**, a glyceride identified as a potent inhibitor of platelet aggregation. Originally isolated from a species of *Streptomyces*, this document outlines the analytical workflow and spectroscopic data interpretation that would lead to the determination of its chemical structure.

Introduction

Aggreceride B was first reported as a new glyceride with inhibitory activity against platelet aggregation, isolated from the fermentation broth of a *Streptomyces* species.[1][2] Its potential as a therapeutic agent necessitates a thorough understanding of its chemical structure. This document presents a comprehensive, albeit partially hypothetical due to the limited publicly available data, guide to its structure elucidation, based on its reported accurate mass and general characteristics of natural product glycerides. The accurate mass of **Aggreceride B** has been reported as 331.2843 Da.[3] Based on this, a plausible molecular formula is C₁₉H₃₄O₄.

Isolation and Purification

The following is a representative protocol for the isolation and purification of a lipophilic metabolite like **Aggreceride B** from a *Streptomyces* fermentation broth.

Experimental Protocol:

- **Fermentation:** A culture of the producing *Streptomyces* strain is grown in a suitable liquid medium (e.g., M3 medium) at 27°C for 7 days with shaking.
- **Extraction:** The culture broth is centrifuged to remove mycelia. The supernatant is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
- **Chromatographic Separation:** The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions showing the presence of the target compound are pooled and further purified by high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure **Aggreceride B**.

Spectroscopic Data and Structure Determination

The determination of the chemical structure of **Aggreceride B** would be achieved through the combined analysis of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol: HRMS analysis would be performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in methanol and infused into the mass spectrometer.

Data: The HRMS data provides the accurate mass of the molecule, which allows for the determination of its elemental composition.

Parameter	Value
Ionization Mode	ESI+
Observed m/z [M+Na] ⁺	353.2301
Calculated m/z [M+Na] ⁺ for C ₁₉ H ₃₄ O ₄ Na	353.2300
Molecular Formula	C ₁₉ H ₃₄ O ₄
Accurate Mass [M]	330.2457

Note: The observed m/z is presented as the sodium adduct [M+Na]⁺, which is common for glycerides in ESI-MS. The accurate mass of the neutral molecule is calculated from this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR spectra would be recorded on a 500 MHz spectrometer using CDCl₃ as the solvent. ¹H and ¹³C NMR spectra provide information about the proton and carbon environments, respectively. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule.

¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.28	m	1H	H-2
4.32	dd	1H	H-1a
4.18	dd	1H	H-1b
4.15	m	2H	H-3
2.35	t	2H	H-2'
1.65	m	2H	H-3'
1.25-1.40	br s	20H	(CH ₂) _n

| 0.88 | t | 3H | Terminal CH3 |

¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (ppm)	Assignment
173.5	C-1'
68.8	C-2
62.1	C-1
62.0	C-3
34.2	C-2'
31.9	CH ₂
29.1-29.7	(CH ₂) _n
24.9	C-3'
22.7	CH ₂

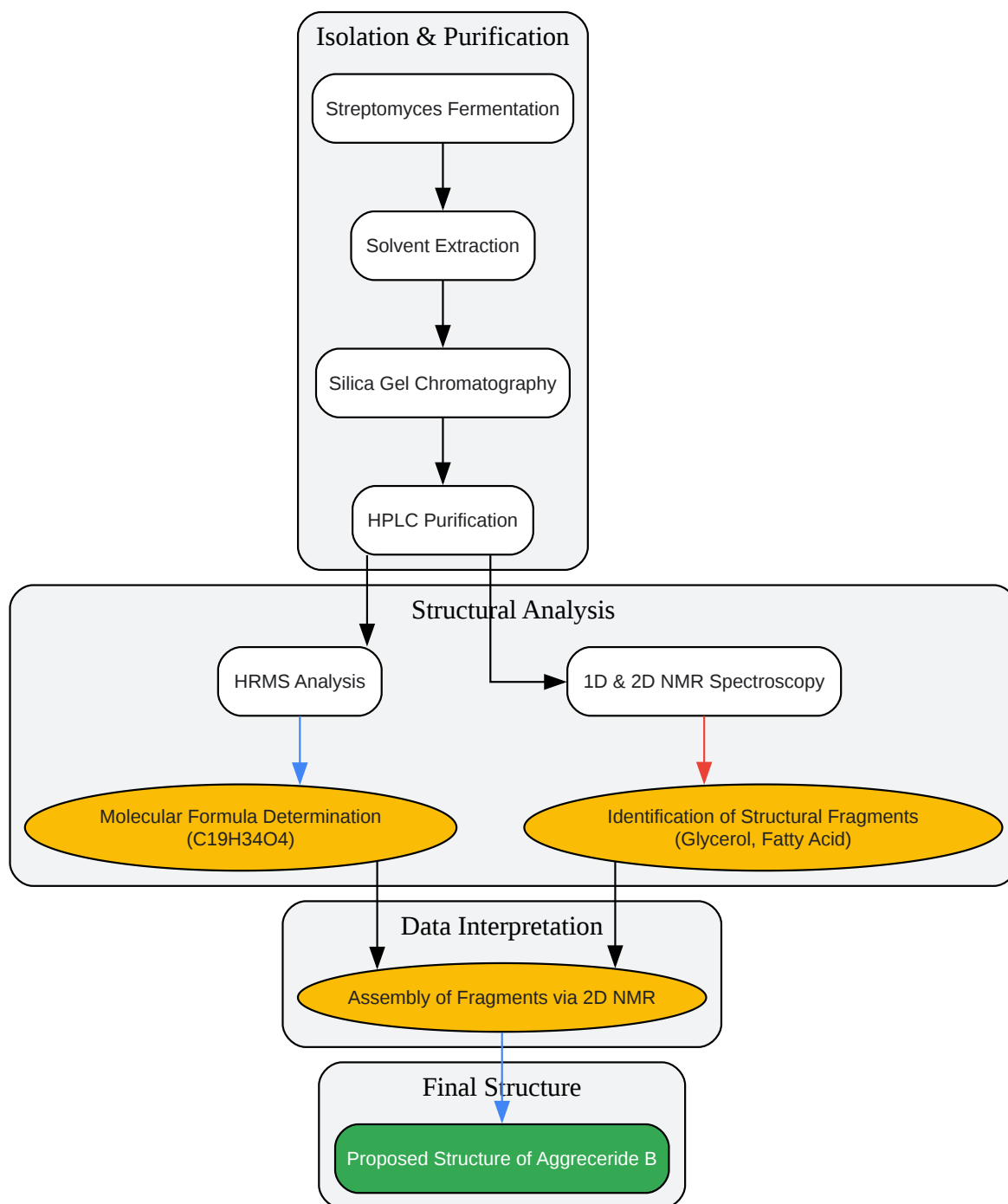
| 14.1 | Terminal CH3 |

2D NMR Correlations:

- COSY: Correlations would be observed between H-1a/H-1b and H-2, and between H-2 and H-3, confirming the glycerol backbone. Correlations would also be seen along the fatty acid chain.
- HMBC: A key correlation from the glycerol protons (H-1 and H-2) to the carbonyl carbon of the fatty acid (C-1') would establish the ester linkage.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical steps taken to elucidate the structure of **Aggreceride B**.



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Figure 1. Workflow for the structure elucidation of **Aggreceride B**.

Conclusion

The combined application of mass spectrometry and NMR spectroscopy would enable the unambiguous determination of the planar structure of **Aggreceeride B** as a monoglyceride. The accurate mass and elemental composition are established by HRMS. 1D and 2D NMR data would confirm the presence of a glycerol backbone and a long-chain fatty acid, and would allow for the precise placement of the ester linkage. Further stereochemical studies would be required to assign the absolute configuration of the chiral center in the glycerol moiety. This detailed structural information is paramount for any future synthetic efforts and structure-activity relationship studies aimed at developing **Aggreceeride B** as a therapeutic agent.

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References

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